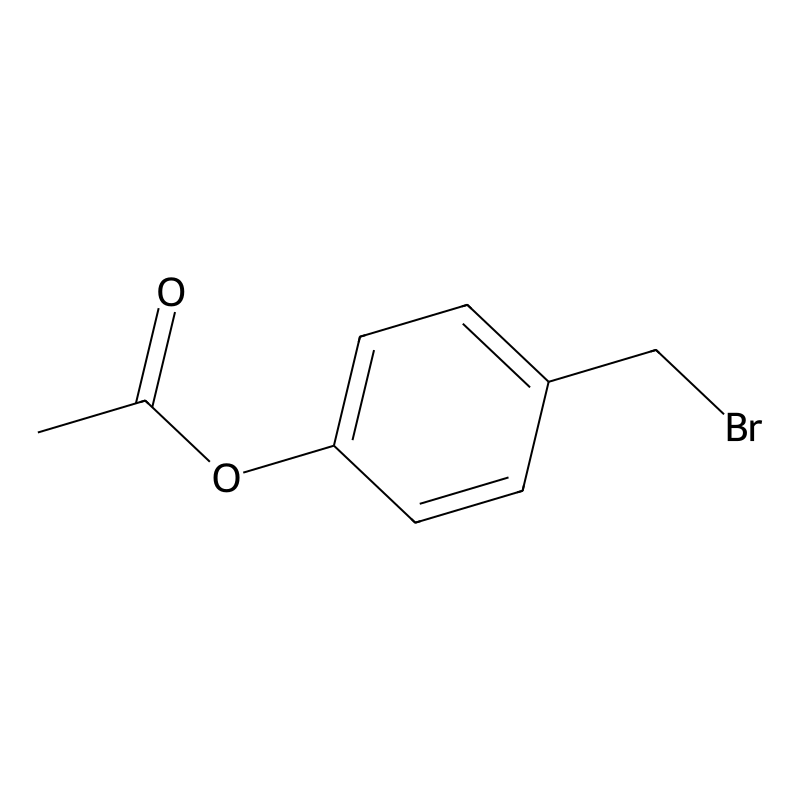

4-(Bromomethyl)phenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Bromomethyl)phenyl acetate is an organic compound with the chemical formula C₉H₉BrO₂. It features a bromomethyl group attached to a phenyl ring, along with an acetate functional group. This compound is of interest in organic synthesis due to its unique structure, which includes both a reactive bromomethyl group and an ester functionality, making it a potential intermediate in various

There is no current information available on the specific mechanism of action of 4-(Bromomethyl)phenyl acetate in biological systems.

Synthesis

4-(Bromomethyl)phenyl acetate can be synthesized from 4-(hydroxymethyl)phenyl acetate through a two-step process. The first step involves the conversion of the hydroxyl group to a bromide using carbon tetrabromide (CBr4) in an inert atmosphere. Triphenylphosphine (Ph3P) is then used as a catalyst in the second step to achieve the final product.

Potential Applications

Research suggests several potential applications for 4-(Bromomethyl)phenyl acetate:

- Serine Protease Inhibitor Precursor: This compound has been used as a starting material for the synthesis of serine protease inhibitors. Serine proteases are a class of enzymes involved in various biological processes, and their inhibition can be beneficial in treating certain diseases. Sigma-Aldrich:

- Crown Ether Receptor Synthesis: 4-(Bromomethyl)phenyl acetate has also been used as a building block in the synthesis of a novel crown ether receptor. Crown ethers are a class of cyclic molecules capable of selectively binding specific cations.

Other Properties

- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Hydrolysis: As an ester, it is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(hydroxymethyl)phenyl acetic acid and methanol.

- Reduction Reactions: The ester group can be reduced to yield corresponding alcohols.

The general reaction for the synthesis of 4-(Bromomethyl)phenyl acetate from 4-(hydroxymethyl)phenyl acetate can be represented as follows:

text4-(Hydroxymethyl)phenyl acetate + CBr₄ + PPh₃ → 4-(Bromomethyl)phenyl acetate + HBr + Ph₃PO

The synthesis of 4-(Bromomethyl)phenyl acetate typically involves a two-step process:

- Conversion of Hydroxymethyl Group: The hydroxymethyl group in 4-(hydroxymethyl)phenyl acetate is converted to a bromide using carbon tetrabromide (CBr₄).

- Catalysis: Triphenylphosphine (PPh₃) acts as a catalyst during this reaction to facilitate the formation of the final product.

This method highlights the utility of halogenation reactions in organic synthesis, particularly for generating compounds with enhanced reactivity .

Several compounds share structural similarities with 4-(Bromomethyl)phenyl acetate. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| Benzyl 2-(4-chloromethyl)phenylacetate | 0.88 |

| Benzyl 2-(4-methyl)phenylacetate | 0.82 |

| Methyl 2-(4-bromophenyl)acetate | 0.81 |

| Methyl 2-[4-(bromomethyl)phenyl]benzoate | 0.82 |

| Methyl 2-(2-bromophenyl)acetate | 0.82 |

Uniqueness

The uniqueness of 4-(Bromomethyl)phenyl acetate lies primarily in its bromomethyl group, which is more reactive than similar groups such as chloro or methyl. This enhanced reactivity makes it a valuable intermediate in organic synthesis, allowing for diverse substitution reactions that are not as readily achievable with other halogenated compounds .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive